N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE
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Overview
Description
N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE: is an organic compound derived from 1,2-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE typically involves the reaction of 1,2-phenylenediamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Cyclocondensation: Reacts with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Common Reagents and Conditions:
Phenyl isothiocyanate: Used in cyclocondensation reactions.
Carbon disulfide and potassium hydroxide: Used in the formation of heterocyclic compounds.
Major Products:
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed from cyclocondensation reactions.
Thiazolo[3,2-a]benzimidazoles: Formed from reactions with carbon disulfide.
Scientific Research Applications
N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-(penta-2,4-diyn-1-yl)-o-phenylenediamine: Similar structure but with a longer alkyne chain.
o-Phenylenediamine: The parent compound without the propynyl group.
Uniqueness: N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-N-prop-2-ynylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2 |
InChI Key |
JATZVLAMBGXXFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC=C1N |
Origin of Product |
United States |
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